molecular formula C5H4N4O2 B8227417 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

Cat. No.: B8227417
M. Wt: 152.11 g/mol
InChI Key: OQCZUWSXPMWUJM-UHFFFAOYSA-N
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Description

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties

Preparation Methods

The synthesis of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione typically involves multi-step reactions starting from readily available imidazole derivatives. One common synthetic route includes the cyclization of imidazole with triazine precursors under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the process may be carried out at elevated temperatures to facilitate the formation of the fused ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or triazine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems under appropriate conditions.

Scientific Research Applications

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-6-1-2-9(3)8-5(11)7-4/h1-2H,(H2,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCZUWSXPMWUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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